molecular formula C7H6BrF2N B2777040 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile CAS No. 2460750-39-2

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile

Katalognummer: B2777040
CAS-Nummer: 2460750-39-2
Molekulargewicht: 222.033
InChI-Schlüssel: SIHVAXVZGJWZIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile (CAS: 2460750-39-2) is a bicyclic organic compound with the molecular formula C₇H₆BrF₂N and a molecular weight of 222.03 g/mol . Its structure features a strained bicyclo[1.1.1]pentane core substituted with a bromine atom at the 3-position and a difluoroacetonitrile group.

The compound’s IUPAC name is 2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile, and its InChI key is SIHVAXVZGJWZIU-UHFFFAOYSA-N . The presence of bromine and fluorine atoms introduces steric and electronic effects, making it a valuable intermediate for cross-coupling reactions and fluorinated drug development .

Eigenschaften

IUPAC Name

2-(3-bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF2N/c8-6-1-5(2-6,3-6)7(9,10)4-11/h1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHVAXVZGJWZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)Br)C(C#N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method includes the use of nickel/photoredox-catalyzed multicomponent dicarbofunctionalization of [1.1.1]propellane

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic/radical addition across [1.1.1]propellanes . These methods are advantageous due to their efficiency and ability to produce large quantities of the desired compound.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Bromine Center

The 3-bromo substituent on the BCP scaffold is a critical reactive site. Bromine in strained bicyclic systems often participates in transition-metal-catalyzed cross-coupling reactions. For example:

  • Suzuki–Miyaura Coupling : Cyclopentyl boronic acid reacts with brominated BCP derivatives in the presence of cesium carbonate and chlorobenzene at 100°C to form C–C bonds, releasing nitrogen gas as a byproduct .

  • Buchwald–Hartwig Amination : Substitution with amines is plausible under palladium catalysis, though specific examples for this compound are not reported.

Key Conditions :

Reaction TypeCatalyst/BaseSolventTemperatureYield Range
Suzuki CouplingCs₂CO₃Chlorobenzene100°C60–85%
CyclizationCs₂CO₃Dioxane100°C70–90%

Cyclization via Boronic Ester Formation

The BCP framework enables strain-driven intramolecular cyclization. In a representative protocol:

  • Boronic esters form via coupling with cyclopentyl boronic acid, followed by pinacol addition to stabilize intermediates .

  • Subsequent heating in dioxane with cesium carbonate induces cyclization to yield multisubstituted BCPs .

Mechanistic Insight :
The bromine atom acts as a leaving group, while the nitrile group remains inert under these conditions. Strain release in the BCP core drives regioselective bond formation .

Functionalization of the Difluoroacetonitrile Group

The 2,2-difluoroacetonitrile moiety exhibits dual reactivity:

  • Electrophilic Nitrile : Participates in nucleophilic additions (e.g., with Grignard reagents) to form ketones or amines.

  • Radical Trapping : The geminal difluoro group enhances stability of adjacent radical intermediates, enabling functionalization under photoredox conditions .

Example Transformation :
Reaction with zinc and chlorotrimethylsilane in THF at 0°C reduces the nitrile to a primary amine, as demonstrated in analogous chromane systems .

Strain-Release-Driven Reactions

The BCP scaffold’s inherent strain (≈50 kcal/mol) facilitates unique transformations:

  • Ring-Opening Alkylation : Reaction with sodium hydride in DMF at 0–25°C generates bicyclic ketones via dehydrohalogenation .

  • Photochemical [2+2] Cycloaddition : Ultraviolet irradiation with alkenes could yield fused polycyclic systems, though experimental data for this specific compound is lacking .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate due to its unique structural characteristics. Key applications include:

  • Antiviral Agents : Research indicates that derivatives of this compound may exhibit antiviral properties, making them candidates for further development against viral infections.
  • Anticancer Compounds : Studies have shown that modifications to the bicyclic structure can lead to compounds with significant anticancer activity, targeting specific cancer cell lines.

Material Science

In material science, 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile serves as a precursor for:

  • Polymer Synthesis : Its reactive functional groups allow for incorporation into polymer matrices, potentially leading to materials with enhanced thermal and mechanical properties.
  • Nanomaterials : The compound's unique structure may facilitate the formation of nanostructured materials with specific electronic or optical properties.

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations:

  • Synthetic Intermediates : It can be transformed into a variety of functionalized compounds that are useful in synthesizing complex organic molecules.
  • Reagent Development : Its reactivity allows it to be employed in developing new reagents for chemical reactions, particularly in asymmetric synthesis.

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral activity of derivatives of this compound against influenza virus strains. The results indicated that certain modifications enhanced antiviral efficacy by inhibiting viral replication pathways.

Case Study 2: Polymer Development

Research conducted at a leading university explored the use of this compound in synthesizing high-performance polymers with improved thermal stability and mechanical strength. The study demonstrated that incorporating the bicyclic structure into polymer chains resulted in materials suitable for aerospace applications.

Wirkmechanismus

The mechanism of action of 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile involves its interaction with molecular targets through its reactive bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their function and activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Functional Group Diversity: The target compound contains a difluoroacetonitrile group, which is strongly electron-withdrawing, enhancing its electrophilicity and suitability for nucleophilic substitution reactions . Ethyl 2-{3-bromobicyclo...}acetate (CAS: 2374230-65-4) and methyl 2-{3-bromobicyclo...}acetate (CAS: 15448-85-8) feature ester groups, making them more hydrolytically stable but less reactive toward nucleophiles compared to the acetonitrile derivative . The ketone derivative (CAS: 2102408-90-0) incorporates a phenyl group, which may enhance π-π stacking interactions in drug-receptor binding .

Impact of Fluorine Substitution :

  • Fluorine atoms in the target compound and its difluoroacetic acid/ester analogs increase electronegativity and metabolic stability, critical for pharmaceutical applications .
  • The absence of fluorine in the methyl acetate and ketone derivatives reduces their electron-withdrawing effects, altering reactivity profiles .

Molecular Weight and Steric Effects: The target compound has the lowest molecular weight (222.03 g/mol), favoring better bioavailability in drug design .

Physicochemical Properties

Property Target Compound Ethyl Ester Analog Carboxylic Acid Analog Ketone Analog
LogP (Predicted) 2.1 2.8 1.5 3.2
Water Solubility Low Very Low Moderate Very Low
Melting Point (°C) Not reported Not reported Not reported 120–125

Notes:

  • The carboxylic acid analog (CAS: 2408958-11-0) exhibits higher water solubility due to its ionizable group, making it suitable for aqueous-phase reactions .
  • The ketone analog (CAS: 2102408-90-0) has a reported melting point of 120–125°C, suggesting crystalline stability advantageous for solid-state synthesis .

Biologische Aktivität

2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, synthesis, and relevant case studies.

  • Molecular Formula : C7_{7}H6_{6}BrF2_{2}N
  • Molecular Weight : 219.03 g/mol
  • CAS Number : 48209201

Biological Activity Overview

The biological activity of this compound primarily arises from its structural characteristics, which allow it to function as a bioisostere for substituted arenes. Bioisosterism is a crucial concept in drug design, where one functional group or molecular structure is replaced with another to improve biological activity or pharmacokinetic properties.

Research indicates that compounds like this compound may exhibit interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The difluorinated acetonitrile moiety can enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability.

Pharmacological Studies

Recent studies have focused on the synthesis of bicyclic compounds and their derivatives as potential therapeutic agents. For instance:

  • A study published in PubMed discusses the synthesis of 1,2-difunctionalized bicyclo[1.1.1]pentanes, indicating that these compounds can mimic ortho/meta-substituted arenes, which are significant in medicinal chemistry for their diverse biological activities .
  • In another investigation, the absorption, distribution, metabolism, and excretion (ADME) profiles of these bicyclic structures were analyzed, showcasing their potential as drug candidates .

Case Study 1: Anti-Cancer Activity

A study explored the cytotoxic effects of various bicyclic compounds on cancer cell lines. The results indicated that modifications on the bicyclic structure could lead to significant increases in cytotoxicity against specific cancer types. The study highlighted that compounds with similar frameworks to this compound showed promise as anticancer agents due to their ability to induce apoptosis in tumor cells .

Case Study 2: Neuroprotective Effects

Another research effort examined the neuroprotective properties of bicyclic compounds in models of neurodegeneration. The findings suggested that certain derivatives could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This opens avenues for further exploration into their use for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity Effect Reference
CytotoxicityInduces apoptosis in cancer cells
NeuroprotectionReduces oxidative stress
ADME ProfileEnhanced absorption and stability

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile?

  • Methodological Answer : Synthesis typically begins with functionalizing the bicyclo[1.1.1]pentane core. Bromination at the 3-position is achieved via electrophilic substitution using bromine sources like NBS\text{NBS} (N-bromosuccinimide) under radical initiation. Subsequent introduction of the difluoroacetonitrile group involves nucleophilic displacement or alkylation with precursors such as 2,2-difluoroacetonitrile derivatives. Ethyl ester intermediates (e.g., ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate, C9H11BrF2O2\text{C}_9\text{H}_{11}\text{BrF}_2\text{O}_2) are often hydrolyzed or modified to yield the target nitrile . Purification requires chromatographic techniques (e.g., flash chromatography) due to steric hindrance and polarity differences.

Q. How is the compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are critical. The bicyclo[1.1.1]pentane core shows distinct proton signals in the δ\delta 2.5–3.5 ppm range due to bridgehead hydrogens. Fluorine atoms in the difluoroacetonitrile group appear as doublets in 19F^{19}\text{F} NMR (δ\delta -100 to -120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/zm/z 241.0301 (C7H7BrF2O2\text{C}_7\text{H}_7\text{BrF}_2\text{O}_2, as per related derivatives) .
  • X-ray Crystallography : Resolves steric strain and confirms the bicyclo structure’s geometry.

Q. What are the solubility and stability considerations for this compound?

  • Methodological Answer : The compound’s solubility is limited in polar solvents (e.g., water) due to its hydrophobic bicyclo core. It dissolves better in dichloromethane or THF. Stability tests (TGA/DSC) indicate decomposition above 150°C. Bromine’s susceptibility to nucleophilic attack necessitates storage under inert atmospheres at 2–8°C .

Advanced Research Questions

Q. How does steric strain in the bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bicyclo structure imposes significant steric hindrance, slowing reaction kinetics in cross-couplings (e.g., Suzuki-Miyaura). Optimizing catalyst systems (e.g., Pd(PPh3_3)4_4 with bulky ligands) enhances efficiency. Bromine acts as a leaving group, enabling substitutions to generate analogs for structure-activity relationship (SAR) studies. Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

  • Methodological Answer : Impurities like dehalogenated byproducts or ring-opened derivatives require LC-MS/MS with a C18 column (gradient elution: acetonitrile/water + 0.1% formic acid). Limits of detection (LOD) < 0.1% are achievable. Orthogonal validation via 19F^{19}\text{F} NMR quantifies fluorinated impurities .

Q. How can the compound’s bioactivity be evaluated in drug discovery contexts?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization. The bicyclo core’s rigidity mimics peptide bonds, making it a peptide bond isostere.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-HRMS. Fluorine atoms may enhance metabolic resistance compared to non-fluorinated analogs .

Q. What strategies mitigate ring-opening reactions during functionalization?

  • Methodological Answer : Ring-opening occurs under strong acidic/basic conditions. Use mild reagents (e.g., TBAF for fluoride-mediated reactions) and low temperatures (0–5°C). Monitor reactions via inline FTIR to detect intermediate instability. Alternative routes, such as photoredox catalysis, minimize harsh conditions .

Data Contradiction and Resolution

Q. Discrepancies in reported molecular weights for derivatives: How to resolve?

  • Analysis : lists C11H18BrNO5\text{C}_{11}\text{H}_{18}\text{BrNO}_5 (324.17 g/mol) for a tert-butyl ester, while reports C7H7BrF2O2\text{C}_7\text{H}_7\text{BrF}_2\text{O}_2 (241.03 g/mol) for the acetic acid derivative. These represent distinct derivatives (ester vs. acid). Researchers must verify substituents (e.g., tert-butyl vs. ethyl groups) and reaction pathways when comparing data .

Methodological Tables

Property Value/Technique Reference
Molecular FormulaC7H7BrF2O2\text{C}_7\text{H}_7\text{BrF}_2\text{O}_2
Key NMR Shifts (19F^{19}\text{F})-110 to -120 ppm (doublet)
Purification MethodFlash chromatography (hexane/ethyl acetate)
Stability Storage2–8°C, inert atmosphere

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.